Chlorfortunone A
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Overview
Description
Chlorfortunone A is a novel sesquiterpenoid dimer isolated from the roots of Chloranthus fortunei. This compound is characterized by its unique dispiro[4,2,5,2]-pentadecane-6,10,14-trien moiety and a 3/5/6/6/6/5 hexacyclic system . This compound has attracted significant attention due to its potential biological activities, including the inhibition of transforming growth factor (TGF)-β activity .
Preparation Methods
Chlorfortunone A is typically isolated from the roots of Chloranthus fortunei. The biosynthesis of sesquiterpenoid dimers like this compound involves the Diels-Alder cycloaddition or free-radical coupling reaction of two sesquiterpenoid monomers . The isolation process includes spectroscopic analysis and X-ray diffraction analysis to elucidate the structure of the compound .
Chemical Reactions Analysis
Chlorfortunone A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chlorfortunone A has several scientific research applications, including:
Chemistry: It is used in the study of sesquiterpenoid dimers and their unique structures.
Industry: This compound can be used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
Chlorfortunone A exerts its effects by inhibiting the activity of transforming growth factor (TGF)-β. This inhibition occurs through the downregulation of TGF-β-induced Smad2 phosphorylation and the expression of vimentin in MDA-MB-231 cells . The molecular targets and pathways involved include the TGF-β/Smad signaling pathway .
Comparison with Similar Compounds
Chlorfortunone A is unique due to its unprecedented 3/5/6/6/6/5 hexacyclic system and dispiro[4,2,5,2]-pentadecane-6,10,14-trien moiety . Similar compounds include:
Chlorfortunone B: Another sesquiterpenoid dimer isolated from Chloranthus fortunei, which shares a similar structure but differs in its specific molecular formula and biological activities.
Other sesquiterpenoid dimers: These compounds, also isolated from Chloranthus fortunei, possess different structural features and biological activities.
This compound stands out due to its unique structure and potent biological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C31H38O5 |
---|---|
Molecular Weight |
490.6 g/mol |
InChI |
InChI=1S/C31H38O5/c1-15(2)20-14-22(32)17(4)31(20)11-9-30(10-12-31)8-7-18-19-13-21(19)29(5)24(18)25(30)23(26(33)27(29)34)16(3)28(35)36-6/h9-12,15,17,19-21,25,27,34H,7-8,13-14H2,1-6H3/b23-16-/t17-,19-,20-,21-,25+,27+,29+,30?,31?/m1/s1 |
InChI Key |
SQKKYSFDJVWZNM-QKWSIVQGSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)C[C@@H](C12C=CC3(CCC4=C5[C@@H]3/C(=C(\C)/C(=O)OC)/C(=O)[C@@H]([C@]5([C@H]6[C@@H]4C6)C)O)C=C2)C(C)C |
Canonical SMILES |
CC1C(=O)CC(C12C=CC3(CCC4=C5C3C(=C(C)C(=O)OC)C(=O)C(C5(C6C4C6)C)O)C=C2)C(C)C |
Origin of Product |
United States |
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